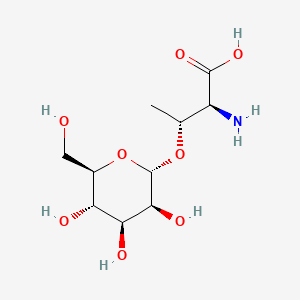

O-Mannopyranosylthreonine

Description

Significance in Glycobiology and Glycomics Research

Glycobiology, the study of the structure, biosynthesis, and biology of carbohydrates (sugars), and the related field of glycomics, which aims to characterize the complete set of glycans (the glycome) in an organism, have increasingly focused on the roles of specific glycan structures. creative-proteomics.comfrontiersin.orggriffith.edu.au O-Mannopyranosylthreonine is of particular interest due to its involvement in both normal physiological functions and various disease states. nih.govnih.gov Research in this area delves into how the addition of mannose to threonine residues impacts protein folding, stability, and interactions with other molecules. glycanage.comportlandpress.comnih.gov

Glycomics research employs advanced techniques like mass spectrometry to identify and quantify the diverse range of O-mannose initiated glycans. nih.govnih.gov It's estimated that approximately one-third of all O-linked glycans in the mammalian brain are initiated by O-mannose, highlighting the compound's prevalence and importance in the nervous system. nih.govnih.gov The structural diversity of these glycans, stemming from the initial this compound linkage, contributes to the complexity of cellular communication and recognition events. creative-proteomics.com

O-Linked Glycosylation as a Crucial Post-Translational Modification

Post-translational modifications (PTMs) are chemical modifications that occur after a protein is synthesized, and they are essential for expanding the functional diversity of the proteome. glycanage.com O-linked glycosylation, the attachment of a sugar molecule to the oxygen atom of a serine or threonine residue, is a widespread and vital PTM. glycanage.comwikipedia.org This process is not templated by DNA but is instead orchestrated by a series of enzymes, primarily glycosyltransferases, in the endoplasmic reticulum and Golgi apparatus. glycanage.comresearchgate.netasm.org

The addition of O-glycans, including the initial mannose in this compound, can have profound effects on the properties of a protein. wikipedia.org These effects include:

Altering protein stability and conformation: Glycans can protect the underlying protein from degradation by proteases and influence its three-dimensional structure. portlandpress.comnih.gov

Modulating protein activity and signaling: The presence or absence of specific glycans can act as a molecular switch, turning protein functions on or off. wikipedia.orgneb.com

Mediating cellular interactions: Cell surface glycans are crucial for cell-cell recognition, adhesion, and communication. nih.govcreative-proteomics.com

Defects in O-linked glycosylation are implicated in numerous diseases, including cancer, congenital muscular dystrophies, and neurodegenerative disorders, underscoring its critical role in human health. nih.govnih.govwikipedia.org

Hierarchical Context within O-Glycan Structures

The formation of this compound is the foundational step in the biosynthesis of a specific class of O-glycans known as O-mannosyl glycans. oup.comnih.gov This initial mannose residue, attached to a threonine (or serine), serves as a primer for the subsequent addition of other sugar molecules, leading to the creation of a diverse array of complex glycan structures. nih.govresearchgate.net

The biosynthesis of these extended structures occurs in a stepwise manner within the Golgi apparatus, with different enzymes responsible for adding specific sugars in a defined sequence. asm.orgoup.com The resulting O-glycan chains can be linear or branched and can be further modified with other chemical groups, such as phosphate (B84403) or sialic acid. oup.comnih.govresearchgate.net

The specific structure of the O-glycan built upon the initial this compound is critical for its biological function. For example, on the protein α-dystroglycan, specific O-mannosyl glycan structures are essential for its interaction with proteins in the extracellular matrix, a connection that is vital for muscle and brain development. nih.govnih.govwikipedia.org The loss of these intricate glycan structures due to genetic defects in the glycosylation machinery leads to severe forms of congenital muscular dystrophy. nih.govnih.govacs.org

The hierarchical nature of O-glycan synthesis, starting with the simple this compound linkage and building to complex, functionally diverse structures, is a testament to the elegance and complexity of cellular regulation.

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R)-2-amino-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO8/c1-3(5(11)9(16)17)18-10-8(15)7(14)6(13)4(2-12)19-10/h3-8,10,12-15H,2,11H2,1H3,(H,16,17)/t3-,4-,5+,6-,7+,8+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIKRLNYEAMDOC-RBCVCIGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303157 | |

| Record name | O-α-D-Mannopyranosyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78609-12-8 | |

| Record name | O-α-D-Mannopyranosyl-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78609-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Mannopyranosylthreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078609128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-α-D-Mannopyranosyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Mechanisms of O Mannosylation Involving O Mannopyranosylthreonine

Initiation of O-Mannosylation on Serine and Threonine Residues

The journey of O-mannosylation begins in the endoplasmic reticulum (ER), a departure from many other forms of O-glycosylation that are initiated in the Golgi apparatus. oup.comwikipedia.org This initial and rate-limiting step involves the direct transfer of a mannose residue to a serine or threonine on a target polypeptide chain. oup.comnih.gov

Role of Protein O-Mannosyltransferases (POMTs) in O-Mannose Transfer

At the heart of this initiation are the protein O-mannosyltransferases (POMTs), a family of highly conserved enzymes essential for cell viability and development. oup.comasm.org In mammals, two homologous proteins, POMT1 and POMT2, form a heteromeric complex that is indispensable for enzymatic activity. nih.govoup.com This complex recognizes specific serine or threonine residues on nascent polypeptide chains as they enter the ER, a process that can occur co-translationally in association with the translocon. nih.gov The precise consensus sequence for O-mannosylation remains elusive, suggesting that higher-order structures and the local protein context play a significant role in substrate recognition. oup.com

Dolichol-Phosphate-Mannose (Dol-P-Man) as the Mannosyl Donor Substrate

The mannose residue transferred by the POMT1/POMT2 complex is not derived directly from a nucleotide sugar. Instead, the high-energy mannosyl donor is dolichol-phosphate-mannose (Dol-P-Man). nih.govoup.com Dol-P-Man is synthesized on the cytosolic face of the ER from dolichol-phosphate and GDP-mannose by the dolichol-phosphate mannose synthase (DPMS) complex. oup.comhmdb.ca The lipid-linked mannose is then flipped across the ER membrane, making it available in the ER lumen for the POMTs to catalyze its transfer to the protein acceptor, forming an α-mannosidic linkage. oup.com

Elongation and Diversification of O-Mannose Glycans

Following the initial attachment of mannose, the nascent O-mannopyranosylthreonine/serine can be further elaborated upon by a series of glycosyltransferases, leading to a diverse array of glycan structures. This elongation process primarily occurs in the Golgi apparatus, although some initial extension steps can take place in the ER. oup.com

Formation of Core O-Mannose Glycan Structures (e.g., Core M1, Core M2, Core M3)

The diversification of O-mannose glycans begins with the formation of distinct core structures, which are classified based on the linkage of N-acetylglucosamine (GlcNAc) to the initial mannose. glycoforum.gr.jprsc.org

Core M1: This structure is formed by the addition of a GlcNAc residue in a β1-2 linkage to the mannose (GlcNAcβ1-2Man). glycoforum.gr.jpnih.gov

Core M2: The Core M2 structure is a branched glycan, created by the addition of a second GlcNAc residue in a β1-6 linkage to the mannose of a Core M1 structure, resulting in GlcNAcβ1-2(GlcNAcβ1-6)Man. glycoforum.gr.jprsc.org

Core M3: In contrast to the Golgi-centric formation of Core M1 and M2, the Core M3 structure is initiated in the ER by the addition of a GlcNAc residue in a β1-4 linkage to the mannose (GlcNAcβ1-4Man). oup.comglycoforum.gr.jp

These core structures serve as scaffolds for further elongation and terminal modifications, leading to a vast repertoire of functional O-mannosyl glycans. rsc.orgnih.gov

Glycosyltransferase Specificities in Glycan Chain Extension (e.g., POMGnT1, FUT9, B3GAT1)

The synthesis of specific O-mannose glycan structures is dictated by the sequential and specific action of various glycosyltransferases, each with a defined substrate specificity. oup.comnih.gov

| Enzyme Family | Specific Enzyme(s) | Substrate(s) | Product(s) | Cellular Location |

| Protein O-Mannosyltransferases | POMT1/POMT2 complex | Dolichol-phosphate-mannose, Polypeptide (Ser/Thr) | Mannosyl-protein | Endoplasmic Reticulum |

| N-Acetylglucosaminyltransferases | POMGNT1 | UDP-GlcNAc, Man-O-Ser/Thr | GlcNAcβ1-2Man-O-Ser/Thr (Core M1) | Golgi Apparatus |

| POMGNT2 | UDP-GlcNAc, Man-O-Ser/Thr | GlcNAcβ1-4Man-O-Ser/Thr (Core M3 precursor) | Endoplasmic Reticulum | |

| MGAT5B (GnT-Vb/GnT-IX) | UDP-GlcNAc, Core M1 | GlcNAcβ1-6(GlcNAcβ1-2)Man-O-Ser/Thr (Core M2) | Golgi Apparatus | |

| N-Acetylgalactosaminyltransferases | B3GALNT2 | UDP-GalNAc, Core M3 precursor (GlcNAcβ1-4Man) | GalNAcβ1-3GlcNAcβ1-4Man (Core M3) | Endoplasmic Reticulum |

| Fucosyltransferases | FUT9 | GDP-Fucose, Galβ1-4GlcNAc- | Fucα1-3(Galβ1-4)GlcNAc- | Golgi Apparatus |

| Glucuronyltransferases | B3GAT1 (GlcAT-P) | UDP-Glucuronic acid, Galβ1-4GlcNAc- | GlcAβ1-3Galβ1-4GlcNAc- | Golgi Apparatus |

Data compiled from multiple sources. oup.comoup.comglycoforum.gr.jprsc.orgnih.govelifesciences.org

The enzyme POMGNT1 is crucial for the synthesis of Core M1 and, consequently, Core M2 structures. nih.gov Mutations in the POMGNT1 gene are a cause of Muscle-Eye-Brain disease, a severe form of congenital muscular dystrophy. semanticscholar.org In contrast, POMGNT2 acts in the ER to initiate the Core M3 pathway. glycoforum.gr.jp The subsequent action of B3GALNT2 adds a β1,3-linked N-acetylgalactosamine (GalNAc) to complete the core M3 trisaccharide. oup.com This specific structure is particularly important for the function of α-dystroglycan, a key protein in muscle and brain development. glycoforum.gr.jp Further modifications by enzymes like FUT9 (a fucosyltransferase) and B3GAT1 (a glucuronyltransferase) can add terminal structures to the elongated glycan chains, contributing to their functional diversity. nih.gov

Mechanistic Studies of Enzymes Involved in O-Mannosylation

Understanding the molecular mechanisms of the enzymes in the O-mannosylation pathway is crucial for deciphering their function and for the development of potential therapeutic strategies. Structural and biochemical studies have provided valuable insights into their catalytic action and substrate recognition.

For instance, structural elucidation of POMGNT1 has revealed a distinct carbohydrate-binding stem domain that contributes to its substrate specificity. nih.govoup.com Homology modeling based on the crystal structure of related glycosyltransferases has also been employed to predict the impact of disease-causing mutations on enzyme function. semanticscholar.org

Mechanistic investigations into the POMT complexes are ongoing. It is understood that they catalyze the transfer of mannose from Dol-P-Man with an inversion of the anomeric configuration, resulting in an α-mannosidic linkage to the protein. oup.com The requirement for a heteromeric complex of POMT1 and POMT2 for activity in mammals suggests a sophisticated regulatory mechanism. nih.gov

The study of glycosyltransferases involved in glycan elongation has highlighted the importance of both the acceptor glycan structure and the underlying protein context in determining enzyme specificity. glycoforum.gr.jp Some glycosyltransferases exhibit a degree of promiscuity, being able to act on multiple acceptor substrates, while others are highly specific. portlandpress.com This interplay between specificity and promiscuity contributes to the vast complexity of the glycome.

Enzyme-Substrate Interactions and Binding Mechanisms

The initiation of O-mannosylation hinges on the precise interaction between the glycosyltransferase enzyme complex, a lipid-activated mannose donor, and the target protein substrate. In mammals, this critical first step is catalyzed by a heteromeric complex of two protein O-mannosyltransferases, POMT1 and POMT2. nih.govnih.gov Co-expression of both POMT1 and POMT2 is essential for enzymatic activity; neither protein is active on its own. nih.govresearchgate.net

The key components in this interaction are:

The Enzyme Complex: The POMT1/POMT2 complex is an integral membrane protein assembly located in the endoplasmic reticulum. nih.govcdghub.com Both proteins are homologous to yeast protein O-mannosyltransferases (PMTs) and are essential for the viability and proper development of the organism. pnas.orgnih.gov

The Donor Substrate: The mannose donor for the reaction is dolichol-phosphate-mannose (Dol-P-Man). nih.govnih.gov Dol-P-Man is synthesized on the cytosolic side of the ER from dolichol phosphate (B84403) and GDP-mannose and then flipped into the ER lumen, where it is available for mannosyltransferases. nih.govoup.com This lipid-linked sugar is the universal donor for mannosylation reactions within the ER lumen, including N-glycosylation and GPI anchor synthesis. nih.govmdpi.com

The Acceptor Substrate: The acceptor substrates are serine (Ser) or threonine (Thr) residues on nascent polypeptide chains entering the secretory pathway. researchgate.netoup.com While early in vitro studies suggested that threonine is more frequently modified than serine, the signals dictating O-mannosylation in vivo are complex and not defined by a simple consensus sequence. oup.com The substrate specificity is not fully understood but appears to involve more than just the primary amino acid sequence, likely including the local secondary or tertiary structure of the protein. nih.govresearchgate.net For instance, in the well-characterized O-mannosylated protein α-dystroglycan, paired threonine residues separated by a proline are thought to be important for subsequent functional glycosylation. acs.org

Table 1: Key Molecules in the Initiation of O-Mannosylation

| Component | Name/Type | Location | Function |

|---|---|---|---|

| Enzyme | POMT1/POMT2 Complex | Endoplasmic Reticulum Membrane | Catalyzes the transfer of mannose to a protein substrate. nih.govnih.gov |

| Donor Substrate | Dolichol-phosphate-mannose (Dol-P-Man) | Endoplasmic Reticulum Lumen | Provides the activated mannose residue for the transfer reaction. nih.govnih.gov |

| Acceptor Substrate | Serine/Threonine Residues | Nascent Polypeptide Chains | Act as the site of mannose attachment on the target protein. researchgate.netoup.com |

Catalytic Mechanisms of Glycosyltransferases

The transfer of mannose to a threonine residue is catalyzed by glycosyltransferases, specifically the POMT1/POMT2 complex, which belongs to the GT39 family of the Carbohydrate-Active enZYmes (CAZy) database. nih.gov These enzymes are classified as inverting glycosyltransferases, meaning the anomeric configuration of the transferred sugar is inverted during the reaction. nih.govoup.comuzh.ch

The catalytic process involves the following key features:

Reaction Type: The POMT complex catalyzes the transfer of a mannosyl residue from Dol-P-Man, which has a β-anomeric linkage, to the hydroxyl group of a serine or threonine residue. This process inverts the stereochemistry at the anomeric carbon, resulting in the formation of an α-D-mannosidic linkage on the protein. oup.com

Catalytic Mechanism: The mechanism for inverting glycosyltransferases is a direct displacement SN2-like reaction. uzh.chnih.gov This reaction is facilitated by an enzymatic base catalyst within the active site that deprotonates the hydroxyl group of the acceptor threonine, increasing its nucleophilicity. This is followed by a nucleophilic attack on the anomeric carbon of the donor substrate, Dol-P-Man. uzh.ch

Active Site: The catalytic domain of the POMT enzymes is located in a luminal loop of the protein. nih.gov Site-directed mutagenesis studies have identified highly conserved acidic amino acid residues, such as aspartic acid within a DEx/Dex-like motif in the first luminal loop, that are critical for substrate binding and catalytic activity. nih.govoup.com These residues are characteristic of many glycosyltransferases and are essential for the enzymatic function. oup.com The crystal structure of the yeast Pmt1-Pmt2 complex confirms the role of conserved residues in binding Dol-P-Man and supports the proposed catalytic mechanism. mdpi.comnih.gov

Table 2: Catalytic Properties of Protein O-Mannosyltransferases (POMTs)

| Property | Description |

|---|---|

| Enzyme Family | GT39 (CAZy Database). nih.gov |

| Reaction Type | Inverting Glycosyl Transfer. oup.comuzh.ch |

| Donor Substrate | Dolichol-phosphate-β-D-mannose (Dol-P-Man). oup.com |

| Resulting Linkage | α-D-mannosidic bond to Serine or Threonine. oup.com |

| Catalytic Mechanism | SN2-like direct displacement. uzh.chnih.gov |

| Key Catalytic Residues | Conserved aspartic acid residues in the first luminal loop. nih.govoup.com |

Biological Roles and Functional Implications of O Mannopyranosylthreonine in Cellular and Molecular Systems

O-Mannosylation of Key Glycoproteins: The Alpha-Dystroglycan Paradigm

O-Mannopyranosylthreonine is a critical post-translational modification that initiates the formation of O-mannosyl glycans, a type of glycosylation essential for the function of a select group of proteins in mammals. The most extensively studied of these is alpha-dystroglycan (α-DG), a central component of the dystrophin-glycoprotein complex (DGC). This complex forms a crucial link between the extracellular matrix (ECM) and the intracellular actin cytoskeleton, and its integrity is vital for the stability of muscle fibers and the normal development of the nervous system. The initiation of O-mannosylation occurs in the endoplasmic reticulum, where a mannose residue is transferred to serine or threonine residues on the protein, forming this compound. This process is catalyzed by a complex of two protein O-mannosyltransferases, POMT1 and POMT2.

Contribution of O-Mannosylation to Alpha-Dystroglycan Function and Matriglycan Formation

The initial this compound modification on α-DG is the foundation for the assembly of a complex glycan structure known as matriglycan. Matriglycan is a repeating disaccharide polymer of [-3-xylose-α1,3-glucuronic acid-β1-]n that is essential for the binding of α-DG to several extracellular matrix proteins, including laminin (B1169045), agrin, and perlecan. The biosynthesis of matriglycan is a multi-step process involving a series of glycosyltransferases that sequentially add different sugar moieties to the growing glycan chain. Defects in any of the enzymes involved in this pathway can lead to hypoglycosylation of α-DG and a group of congenital muscular dystrophies known as dystroglycanopathies.

The formation of the functional O-mannose glycan on α-DG that is primed for matriglycan addition involves the creation of a unique phosphodiester-linked ribitol (B610474) structure. This intricate structure underscores the complexity and specificity of the O-mannosylation pathway in ensuring the proper function of α-DG as a receptor for extracellular matrix proteins.

Impact on Protein Conformation, Stability, and Ligand Binding

The extensive O-mannosylation within the mucin-like domain of α-DG is thought to induce an extended and rigid conformation of this region of the protein. This structural arrangement is crucial for presenting the matriglycan chains in a manner that is accessible for binding to their ligands in the extracellular matrix. The proper glycosylation of α-DG, initiated by the formation of this compound, is therefore a primary determinant of its ligand-binding activity.

The absence or reduction of these O-mannosyl glycans, as seen in dystroglycanopathies, severely impairs the ability of α-DG to bind to its extracellular matrix partners. This disruption of the link between the ECM and the cytoskeleton leads to the muscle degeneration and neuronal migration defects characteristic of these diseases. Furthermore, the O-mannosylation of α-DG is also critical for its function as a cellular receptor for certain viruses, such as the Lassa fever virus, where the virus binds specifically to the O-mannosyl glycans to gain entry into the host cell.

Involvement in Core Cellular Processes

The significance of this compound extends beyond the well-established paradigm of alpha-dystroglycan, playing a role in a variety of fundamental cellular processes.

Modulation of Cell-Cell Adhesion and Recognition Mechanisms

Recent research has identified cadherins, a large family of transmembrane proteins crucial for cell-cell adhesion, as major carriers of O-mannosyl glycans. Specifically, E-cadherin, a key component of adherens junctions, has been shown to be O-mannosylated, and this modification is essential for its adhesive function. The O-mannosyl glycans on cadherins are thought to be critical for the proper formation and maintenance of adherens junctions. Studies have shown that blocking O-mannosylation, either genetically or pharmacologically, impairs E-cadherin-mediated cell aggregation and disrupts the development of early mouse embryos at the morula-to-blastocyst transition, a stage highly dependent on strong cell-cell adhesion.

The transmembrane O-mannosyltransferase targeting cadherins 1 (TMTC1) is an enzyme involved in the O-mannosylation of cadherins and has been implicated in regulating cellular adherence. The O-mannosylation of cadherins appears to be a conserved mechanism, suggesting a broad role for this compound in regulating cell-cell interactions across different tissues and developmental stages.

Role in Signal Transduction Pathways and Receptor Activation

The glycosylation of cell surface receptors, including the initiation of O-mannosyl glycans with this compound, can significantly impact their function and the signaling pathways they activate. O-mannosylation has been shown to modulate the signaling of several receptor types.

For instance, deficiencies in protein O-mannosyltransferases (POMTs) have been shown to impair the maturation and cell surface localization of integrin β1. This leads to reduced adhesion to extracellular matrix components and consequently, diminished activation of Focal Adhesion Kinase (FAK) and the downstream Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) cascade, including MEK and ERK. Similarly, the O-mannosylation of integrins β1 and β4 by TMTC1 has been linked to the promotion of malignant properties in ovarian cancer cells, associated with increased phosphorylation of FAK.

Furthermore, O-mannosylation of the receptor protein-tyrosine phosphatase ζ (RPTPζ) has been shown to regulate its dimerization and phosphatase activity, which in turn affects the phosphorylation of β-catenin and modulates cell adhesion and migration. The intracellular domain of cadherins, which are O-mannosylated, interacts with catenins and can modulate the activation of various signaling pathways. In gastric cancer, the O-mannosylation of E-cadherin is essential for its correct localization at the cell membrane and for the stability of the adherens junctions, which involves its interaction with β-catenin and p120-catenin.

While the precise mechanisms are still under investigation, these findings indicate that this compound and the subsequent O-mannosyl glycans are important regulators of key signaling pathways that control cell growth, proliferation, adhesion, and migration.

Influence on Protein Folding and Quality Control in the Endoplasmic Reticulum

The endoplasmic reticulum (ER) possesses a stringent quality control system to ensure that only correctly folded and assembled proteins are transported to their final destinations. O-mannosylation, initiated by the formation of this compound, plays a significant role in this process, particularly in the handling of misfolded proteins.

In yeast, it has been demonstrated that misfolded proteins that are destined for degradation can be O-mannosylated. This modification increases the solubility of these aberrant proteins, preventing their aggregation within the ER and reducing the burden on ER chaperones like BiP. O-mannosylation can act as a signal for the ER-associated degradation (ERAD) pathway, where terminally misfolded proteins are targeted for ubiquitination and subsequent degradation by the proteasome. Studies on the misfolded protein Gas1p in yeast have shown that its degradation via the proteasome-dependent ERAD pathway is dependent on its O-mannosylation by the enzymes Pmt1p and Pmt2p. When O-mannosylation is insufficient, Gas1p is rerouted to the vacuole for degradation.

Therefore, O-mannosylation serves as a critical component of the ER quality control system, acting as a fail-safe mechanism to manage the load of misfolded proteins and maintain cellular homeostasis.

Data Tables

Table 1: Key Proteins Modified by this compound and Associated Enzymes

| Protein | Function | Key O-Mannosylation Enzymes | References |

| Alpha-dystroglycan (α-DG) | Links extracellular matrix to the cytoskeleton; muscle and nerve development. | POMT1, POMT2, POMGNT1, POMGNT2, LARGE | |

| E-cadherin | Mediates cell-cell adhesion in epithelial tissues. | POMT1, POMT2, TMTC1-4 | |

| Integrin β1 | Cell-matrix adhesion and signaling. | POMT1, POMT2, TMTC1 | |

| Integrin β4 | Cell-matrix adhesion. | TMTC1 | |

| Receptor Protein-Tyrosine Phosphatase ζ (RPTPζ) | Cell signaling, cell adhesion, and migration. | POMTs (predicted) |

Table 2: Functional Implications of this compound-initiated Glycosylation

| Cellular Process | Key Glycoprotein(s) | Functional Role of O-Mannosylation | References |

| Cell-Matrix Adhesion | Alpha-dystroglycan | Essential for matriglycan formation and binding to laminin and other ECM proteins. | |

| Cell-Cell Adhesion | Cadherins | Crucial for the adhesive function of E-cadherin and the formation of adherens junctions. | |

| Signal Transduction | Integrins, RPTPζ, Cadherins | Modulates receptor activation and downstream signaling pathways (e.g., FAK/MAPK, β-catenin). | |

| Protein Quality Control | Misfolded proteins (e.g., Gas1*p) | Increases solubility of misfolded proteins and targets them for ER-associated degradation (ERAD). | |

| Viral Entry | Alpha-dystroglycan | Serves as a receptor for certain arenaviruses. |

Mechanistic Basis of Aberrant O-Mannosylation in Pathophysiological Contexts

The precise biological functions of this compound are critically dependent on the correct assembly and attachment of O-mannosyl glycans to target proteins. When this process, known as O-mannosylation, goes awry, it can lead to severe pathological conditions. The mechanisms underlying aberrant O-mannosylation are primarily rooted in genetic defects that impair the machinery of glycosylation, leading to a cascade of functional consequences at the cellular and organismal level.

Underlying Glycosylation Defects in Congenital Muscular Dystrophies (Dystroglycanopathies)

A prominent group of diseases caused by defective O-mannosylation are the dystroglycanopathies, a subtype of congenital muscular dystrophies (CMDs). scielo.brencyclopedia.pub These disorders are characterized by abnormal glycosylation of the protein α-dystroglycan (α-DG). scielo.brscielo.br α-DG is a central component of the dystrophin-glycoprotein complex (DGC), which forms a crucial link between the extracellular matrix (ECM) and the intracellular cytoskeleton in muscle cells. scielo.brscielo.br The proper O-glycosylation of α-DG is essential for its ability to bind to extracellular matrix proteins like laminin, perlecan, and agrin. nih.gov Hypoglycosylation, or the reduction of these glycan structures, disrupts this linkage, leading to progressive muscle weakness and, in severe cases, structural brain and eye abnormalities. scielo.brnih.govebsco.com

Dystroglycanopathies are genetic diseases that arise from mutations in genes encoding enzymes and other proteins required for the O-mannosylation of α-DG. encyclopedia.pubscielo.br These are often categorized as congenital disorders of glycosylation (CDG). scielo.brscielo.br The O-mannosylation process begins in the endoplasmic reticulum with the transfer of a mannose residue to a serine or threonine on the target protein. scielo.br This initial step is catalyzed by a complex of two protein O-mannosyltransferases, POMT1 and POMT2. scielo.brnih.gov Subsequent elongation of the glycan chain occurs in the Golgi apparatus, involving other specific glycosyltransferases. scielo.br

Mutations in at least 20 genes have been implicated in dystroglycanopathies. scielo.br Defects in the genes encoding the initial O-mannosyltransferases, POMT1 and POMT2, are frequently associated with the most severe forms of dystroglycanopathy, such as Walker-Warburg syndrome (WWS). nih.govnih.govoup.com Mutations in these genes lead to reduced or absent enzyme activity, resulting in a profound lack of O-mannosyl glycans on α-dystroglycan. nih.govscispace.com Similarly, mutations in the POMGNT1 gene, which encodes the enzyme that adds the second sugar (N-acetylglucosamine) to the O-mannose chain, cause Muscle-Eye-Brain disease (MEB), another severe dystroglycanopathy. nih.govnih.govnih.gov The degree of residual enzymatic activity from these mutated proteins often correlates inversely with the severity of the clinical phenotype. scispace.com

Below is an interactive table detailing some of the key genes and their corresponding enzymes involved in the O-mannosylation pathway defects seen in dystroglycanopathies.

| Gene | Enzyme/Protein | Function in O-Mannosylation | Associated Disease Phenotypes |

| POMT1 | Protein O-Mannosyltransferase 1 | Part of the enzyme complex that initiates O-mannosylation by transferring mannose to serine/threonine residues of α-DG in the ER. scielo.brnih.govnih.gov | Walker-Warburg Syndrome (WWS), Muscle-Eye-Brain Disease (MEB), Limb-Girdle Muscular Dystrophy (LGMD). nih.govscispace.com |

| POMT2 | Protein O-Mannosyltransferase 2 | Forms a required complex with POMT1 for O-mannosyltransferase activity. scielo.brnih.govnih.gov | Walker-Warburg Syndrome (WWS), other congenital muscular dystrophies. nih.govscispace.com |

| POMGNT1 | Protein O-mannose β-1,2-N-acetylglucosaminyltransferase 1 | Adds a β1,2-linked N-acetylglucosamine (GlcNAc) residue to the initial O-linked mannose, a critical step for glycan elongation. scielo.brnih.govnih.gov | Muscle-Eye-Brain Disease (MEB). nih.gov |

| FKTN | Fukutin | Putative glycosyltransferase; precise function in the elongation/modification of the O-mannosyl glycan is still being clarified. nih.govnih.gov | Fukuyama Congenital Muscular Dystrophy (FCMD), WWS. encyclopedia.pubnih.gov |

| FKRP | Fukutin-Related Protein | Putative glycosyltransferase involved in the synthesis of the O-mannosyl glycan. nih.govnih.gov | A wide spectrum from severe CMD (MDC1C) to milder LGMD. nih.govdmd.nl |

| LARGE1 | LARGE xylosyl- and glucuronyltransferase 1 | A bifunctional glycosyltransferase that synthesizes the repeating disaccharide [-3Xylα1,3GlcAβ1-] known as matriglycan, which is the functional, laminin-binding portion of the glycan. encyclopedia.pubuzh.ch | WWS, MEB, other CMDs. encyclopedia.pubnih.gov |

Functional Consequences in Cellular Interactions Related to Disease (e.g., immune responses, cellular migration)

The disruption of O-mannosylation has profound consequences on cellular interactions, extending beyond the structural integrity of muscle tissue. These effects are central to the multi-systemic nature of severe dystroglycanopathies and highlight the broader biological roles of O-mannosyl glycans.

Cellular Adhesion and Migration: O-mannosylation is crucial for cell-cell and cell-matrix adhesion. uzh.chd-nb.info A key example is its role in modifying cadherins, a family of proteins essential for cell-cell adhesion junctions. pnas.orguni-heidelberg.de Epithelial-cadherin (E-cadherin) has been identified as an O-mannosylated protein, and this modification is vital for its adhesive function. pnas.orgnih.gov Blocking O-mannosylation leads to defects in the formation of adherens junctions, which are critical for tissue morphogenesis and integrity. pnas.orgresearchgate.net This mechanism has direct relevance to cancer, where aberrant glycosylation of E-cadherin is associated with a loss of its tumor-suppressor functions. nih.gov

In the context of dystroglycanopathies, the most devastating consequence of faulty O-mannosylation is on neuronal migration during brain development. uzh.choup.com The hypoglycosylation of α-dystroglycan in the brain disrupts its interaction with laminin in the glial basement membrane (glia limitans). uzh.choup.com This barrier is essential for guiding migrating neurons and preventing them from over-migrating into the space surrounding the brain. uzh.ch When this interaction fails due to aberrant O-mannosylation, neurons migrate past their intended destination, leading to severe brain malformations known as "cobblestone" lissencephaly, a hallmark of Walker-Warburg syndrome. uzh.choup.com

Immune Responses: While the direct role of aberrant α-dystroglycan glycosylation in immune cell function is less defined, the broader field of glycobiology shows that O-mannosylation is a critical modulator of cellular interactions within the immune system. d-nb.infonih.gov O-mannosyl glycans on the surface of fungal and bacterial pathogens are recognized as pathogen-associated molecular patterns (PAMPs) by host immune cells. plos.orgpnas.org For instance, mannosylated proteins on the surface of Mycobacterium tuberculosis and Candida albicans mediate interactions with host lectin receptors on dendritic cells and macrophages, influencing pathogen uptake and the subsequent immune response. pnas.orgoup.comfrontiersin.org

Furthermore, the type of mannosylation can fine-tune the immune response. Studies using model antigens have shown that adding extensive O-linked mannosylation can enhance T-cell proliferation, suggesting a strategy for improving vaccine immunogenicity by targeting antigens to mannose-specific receptors on antigen-presenting cells. nih.govplos.org Conversely, defects in protein O-mannosylation in pathogens can attenuate their virulence. oup.com These findings underscore that O-mannosylation is a key post-translational modification that mediates a wide array of cellular interactions critical for both normal development and host-pathogen dynamics. uzh.chd-nb.info

Synthetic Strategies for O Mannopyranosylthreonine and Its Glycopeptide Analogs

Chemical Synthesis of O-Mannopyranosylthreonine and Related O-Glycopeptides

The total chemical synthesis of O-glycopeptides is a foundational approach that provides precise control over the final structure. This strategy typically relies on a "building block" methodology, where a glycosylated threonine residue is first synthesized and then incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

Development of Methodologies for O-Glycosidic Bond Formation to Threonine

The creation of the O-glycosidic bond between mannose and the secondary hydroxyl group of threonine is the most critical step in the synthesis of the building block. Achieving high stereoselectivity to form the desired α-anomer, which is common in nature, is a significant challenge. Various factors, including the choice of glycosyl donor, promoter, solvent, and protecting groups, influence the stereochemical outcome of the glycosylation reaction.

Several methods have been developed to address this challenge:

Trichloroacetimidate (B1259523) Method: This popular method involves activating a mannosyl trichloroacetimidate donor with a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This approach is widely used for its reliability in forming α-glycosidic linkages.

Glycosyl Halides: The use of glycosyl bromides or chlorides as donors, often activated by silver or mercury salts, is a classic glycosylation technique. The stereoselectivity can be influenced by neighboring group participation from protecting groups at the C-2 position of the mannose donor.

Thioglycosides: Mannosyl thioglycosides offer stability and can be activated under specific conditions, allowing for more controlled and stepwise glycan assembly. Promoters like N-iodosuccinimide (NIS) in combination with a Lewis acid are commonly used.

The secondary hydroxyl group of threonine is generally less reactive than the primary hydroxyl of serine, which can affect reaction yields and stereoselectivity. The choice of solvent is also crucial; non-polar solvents like dichloromethane (B109758) often favor the formation of α-glycosides.

Table 1: Comparison of Common O-Glycosylation Methods for Threonine

| Glycosylation Method | Typical Glycosyl Donor | Common Promoters/Activators | Key Advantages |

|---|---|---|---|

| Trichloroacetimidate | O-Mannosyl trichloroacetimidate | TMSOTf, BF₃·OEt₂ | High α-selectivity, reliable |

| Glycosyl Halide | Mannosyl bromide/chloride | Silver triflate, Mercury salts | Classic method, well-established |

| Thioglycoside | S-Mannosyl thioglycoside | NIS/TfOH, IDCP | Stable donor, tunable reactivity |

Synthesis of Model Glycopeptide Substrates for Enzymatic Studies

Once a protected this compound building block (e.g., an Fmoc-protected amino acid) is synthesized, it can be used in standard Fmoc-based SPPS to create well-defined glycopeptides. These synthetic glycopeptides are invaluable tools for biochemical and biomedical research, serving as substrates to study the activity and specificity of enzymes involved in glycan processing, such as glycosyltransferases and glycosidases.

For example, synthetic glycopeptides mimicking fragments of mucins or other O-mannosylated proteins are used to investigate the enzymes that initiate and elongate O-glycan chains. Protein O-mannosyltransferases (POMTs), which catalyze the initial transfer of mannose to serine or threonine residues, are a key area of study. nih.govnih.gov The availability of homogeneous glycopeptide substrates is essential for developing reliable enzyme assays to characterize these enzymes. nih.govnih.govresearchgate.net Defects in the O-mannosylation pathway are linked to severe congenital muscular dystrophies, making these enzymatic studies critical for understanding disease mechanisms. nih.govnih.gov

Chemoenzymatic and Enzymatic Approaches for O-Glycan Synthesis

While total chemical synthesis offers precision, it can be complex and labor-intensive, especially for larger glycans. Chemoenzymatic and purely enzymatic approaches provide powerful alternatives that leverage the high regio- and stereoselectivity of enzymes. rsc.orgnih.gov

A common chemoenzymatic strategy begins with the chemical synthesis of a core glycopeptide, such as one containing a single mannose residue linked to threonine. This synthetic core then serves as a substrate for a panel of glycosyltransferases, which extend the glycan chain in a stepwise and highly specific manner. rsc.orgresearchgate.net This approach combines the flexibility of chemical synthesis with the efficiency of enzymatic catalysis, avoiding the need for complex protecting group manipulations required in purely chemical methods. rsc.orgnih.gov

Enzymes used in these strategies include:

Glycosyltransferases: These enzymes transfer specific sugar moieties from activated sugar-nucleotide donors (e.g., GDP-Man, UDP-GlcNAc) to the growing glycan chain. creative-proteomics.comfrontiersin.orgnih.gov For instance, after the initial mannose is attached, N-acetylglucosaminyltransferases can add GlcNAc to form core M1, M2, or M3 structures, which are precursors for more complex O-mannosyl glycans. nih.govnih.gov

Glycosidases: While typically responsible for breaking down glycans, under certain conditions, glycosidases can be used to form glycosidic bonds. Mutant glycosidases, known as glycosynthases, are engineered to catalyze synthesis without the risk of product hydrolysis. nih.gov

These enzymatic methods are particularly advantageous for creating complex, branched, or sialylated glycan structures that are challenging to assemble through purely chemical means. nih.govresearchgate.net

Table 2: Key Enzymes in O-Glycan Synthesis

| Enzyme Class | Function | Example Application |

|---|---|---|

| Glycosyltransferases | Catalyze the formation of glycosidic bonds by transferring a sugar from a nucleotide donor. | Elongation of a core O-mannose structure with GlcNAc, galactose, or sialic acid. rsc.orgcreative-proteomics.com |

| Glycosidases | Catalyze the hydrolysis of glycosidic bonds; can be used for synthesis under specific conditions. | Glycan remodeling and synthesis of specific linkages. nih.govnih.gov |

| Glycosynthases | Mutant glycosidases that catalyze synthesis but cannot hydrolyze the product. | Efficient formation of specific glycosidic bonds without product degradation. nih.gov |

Chemical Biology Tools for Modifying and Studying O-Mannosylation

The synthesis of modified this compound analogs provides powerful chemical biology tools to probe the function of O-mannosylation in living systems. schumann-lab.com These tools are designed to overcome challenges such as the low abundance of specific glycoforms or the dynamic nature of glycosylation.

Key strategies include:

Metabolic Oligosaccharide Engineering: Cells can be fed unnatural monosaccharide analogs that bear chemical reporter tags (e.g., azides or alkynes). These tagged sugars are incorporated into glycan biosynthetic pathways by the cell's own enzymes, leading to their display on cell-surface glycoproteins. portlandpress.com The reporter tags can then be visualized or captured via bioorthogonal "click" chemistry reactions, allowing for the study of dynamic changes in glycosylation. portlandpress.comtib.eu

Chemoenzymatic Labeling: This method uses recombinant glycosyltransferases to attach tagged monosaccharides directly onto glycans on isolated proteins or cell surfaces. portlandpress.com This approach offers greater specificity than metabolic labeling, as it targets the substrates of a particular enzyme.

Synthesis of Stabilized Analogs: To study the impact of glycosylation while preventing enzymatic degradation, glycopeptides can be synthesized with non-native linkages. For example, replacing the oxygen atom in the glycosidic bond with a sulfur atom creates a thioglycosidic linkage that is resistant to glycosidases. These stabilized analogs are useful for structural studies or as enzyme inhibitors.

These chemical biology approaches provide innovative ways to label, visualize, and manipulate O-mannosylation, offering deeper insights into its roles in cell signaling, development, and disease. nih.govschumann-lab.com

Future Directions and Emerging Research Areas in O Mannopyranosylthreonine Research

Development of Advanced Glycomics and Glycoproteomics Methodologies

The inherent complexity and low abundance of O-mannosylated proteins present significant analytical hurdles. researchgate.net Overcoming these challenges is a primary focus of future research, with an emphasis on enhancing the sensitivity and specificity of detection methods. Innovations in mass spectrometry (MS), enrichment techniques, and genetic engineering are paving the way for a more comprehensive analysis of the O-mannose glycoproteome. nih.govnih.gov

Recent decades have seen an acceleration in glycoproteomics, largely due to innovations in the analytical workflow. nih.gov High-resolution mass analyzers, such as the Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR), have greatly improved the precision of glycopeptide mass determination. creative-proteomics.com Advanced tandem MS/MS fragmentation techniques are critical for characterizing glycopeptide structures. Methods like Higher-Energy Collisional Dissociation (HCD), Electron-Transfer Dissociation (ETD), and the combined Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) provide complementary information on both the peptide sequence and the attached glycan structure. oup.comacs.org Furthermore, the integration of ion mobility spectrometry (IMS) with mass spectrometry adds another dimension of separation based on the size, shape, and charge of glycopeptides, enhancing the characterization of complex glycoprotein (B1211001) structures. creative-proteomics.com

Enrichment strategies are essential for isolating low-abundance glycopeptides from complex biological samples. researchgate.netnih.gov Lectin affinity chromatography, which uses glycan-binding proteins (lectins), is a widely used method. nih.gov For instance, jacalin can be used to enrich for O-glycans, as it binds to mannose residues. nih.gov Chemical enrichment methods and the use of specialized affinity resins like GlycOCATCH, which specifically binds to O-glycosylated proteins and peptides, are also becoming more prominent. genovis.com

A groundbreaking approach involves the use of genetic engineering to simplify cellular glycosylation pathways. The "SimpleCell" technology, for example, uses gene editing to create human cell lines that produce simplified O-glycan structures. pnas.org This reduction in complexity facilitates the large-scale, proteome-wide identification of O-mannosylation sites using mass spectrometry. pnas.orgyoutube.com

| Methodology Category | Specific Technique | Primary Application in O-Mannosylation Research | Reference |

|---|---|---|---|

| Mass Spectrometry | High-Resolution MS (e.g., Orbitrap, FT-ICR) | Provides highly accurate mass measurements of glycopeptides for precise identification. | creative-proteomics.com |

| Tandem MS/MS (HCD, ETD, EThcD) | Enables detailed structural characterization of both the peptide backbone and the attached O-mannosyl glycan. | oup.comacs.org | |

| Ion Mobility Spectrometry (IMS)-MS | Separates glycopeptide isomers and provides structural information based on shape and size. | creative-proteomics.com | |

| Enrichment Strategies | Lectin Affinity Chromatography (e.g., Jacalin) | Selectively isolates O-mannosylated proteins/peptides from complex mixtures. | nih.gov |

| Chemical/Affinity Enrichment (e.g., GlycOCATCH) | Specific capture of O-glycosylated molecules for improved detection sensitivity. | genovis.com | |

| Genetic Engineering | SimpleCell Technology | Simplifies cellular glycan structures to facilitate proteome-wide mapping of O-mannosylation sites. | pnas.org |

Innovation in Computational and Bioinformatic Tools for Glycosylation Research

As high-throughput glycoproteomic studies generate vast amounts of data, the development of sophisticated computational and bioinformatic tools has become essential for data management and analysis. mdpi.com While glycoinformatics is still maturing compared to genomics and proteomics, a steady increase in the development and use of specialized tools and databases is evident. mdpi.combenthamdirect.com These innovations are critical for predicting glycosylation sites, interpreting complex MS spectra, and modeling glycosylation pathways. plos.org

Several bioinformatics tools have been developed to predict potential glycosylation sites based on protein amino acid sequences. nih.gov While many tools like NetNGlyc and NetOGlyc focus on N-linked or mucin-type O-glycosylation, the principles are being extended to other glycosylation types. dtu.dkdtu.dk Tools such as GlycoMine utilize machine learning algorithms, like the random forest algorithm, to provide a more comprehensive prediction for C-, N-, and O-linked glycosylation sites. maayanlab.cloud The prediction of C-mannosylation sites by tools like NetCGlyc 1.0 also provides a framework that can be adapted for O-mannosylation. oup.com

The automated analysis of MS data is another critical area of development. Software like GlycoMod helps researchers deduce possible glycan compositions from experimental mass data. nih.gov More specialized tools, such as AOGP (Automated O-Glycopeptide Analyzer), are being developed specifically for the automated interpretation of intact O-glycopeptide tandem mass spectra, which greatly facilitates the analysis of site-specific O-glycosylation on individual proteins. nih.gov Databases like KEGG Glycan serve as crucial repositories for glycan structures and related pathway information, supporting broader data mining and analysis efforts. nih.gov

Beyond site prediction and spectral analysis, computational modeling is emerging as a powerful tool to simulate and understand the complex enzymatic networks of glycosylation. mdpi.com Programs like "O-Glycologue" can generate vast networks of possible O-glycan structures and predict their synthesis pathways, offering a systems-level view of the glycosylation process. mdpi.com

| Tool/Resource Category | Specific Example(s) | Function | Reference |

|---|---|---|---|

| Glycosylation Site Prediction | NetOGlyc, GlycoMine | Predicts potential O-glycosylation sites on a protein sequence using machine learning algorithms. | dtu.dkmaayanlab.cloud |

| NetCGlyc | Predicts C-mannosylation sites, with principles applicable to other glycosylation types. | oup.com | |

| MS Data Analysis | GlycoMod | Matches experimental mass data against databases to determine possible glycan compositions. | nih.gov |

| AOGP | Automates the interpretation of tandem mass spectra for intact O-glycopeptides. | nih.gov | |

| Databases | KEGG Glycan | A database of known glycan structures and their biosynthetic pathways. | nih.gov |

| Pathway Modeling | O-Glycologue | Generates computational models of O-glycosylation networks to predict synthetic pathways. | mdpi.com |

Continued Mechanistic Elucidation of O-Mannosylation in Complex Biological Systems

While significant progress has been made, many fundamental questions about the O-mannosylation pathway remain unanswered. nih.gov Future research will focus on elucidating the complete O-mannose modified proteome, understanding the precise functions of the enzymes involved, and clarifying the role of O-mannosyl glycans in complex biological processes. nih.govscienceopen.com

O-mannosylation is initiated in the endoplasmic reticulum by a complex of protein O-mannosyltransferases, POMT1 and POMT2. nih.govnih.gov The glycan chains can then be extended in the Golgi apparatus by various glycosyltransferases, such as POMGNT1. acs.org Defects in these enzymes are known to cause severe congenital muscular dystrophies, highlighting the pathway's critical importance. nih.govoup.com A major goal is to identify all the protein substrates for these enzymes and to understand how they achieve substrate specificity. nih.gov For example, O-mannosylation is known to be essential for the function of α-dystroglycan, but recent studies have identified other major targets, including cadherins and plexins, suggesting a much broader role in cell adhesion and signaling. nih.govpnas.org

Understanding the functional significance of the diverse O-mannose glycan structures is another key research area. nih.gov Different extensions of the initial mannose residue can create distinct glycan structures, such as the core M1, M2, and M3 structures. nih.gov The specific functions of these different glycoforms and the factors that regulate their synthesis are still largely unknown. nih.gov Elucidating these structure-function relationships is essential for understanding how O-mannosylation contributes to processes like neuronal development, cell-matrix interactions, and cancer metastasis. nih.govnih.gov Continued research is imperative to fully comprehend the breadth of human diseases associated with this modification and to develop potential therapeutic strategies. wsu.edu

| Enzyme/Protein Complex | Function | Subcellular Location | Key Research Question | Reference |

|---|---|---|---|---|

| POMT1/POMT2 Complex | Initiates O-mannosylation by transferring mannose to Ser/Thr residues. | Endoplasmic Reticulum | What determines the substrate specificity of the complex? What is the full range of protein targets? | nih.govacs.org |

| POMGNT1 | Extends O-mannose with β1,2-linked GlcNAc to form the Core M1 structure. | cis-Golgi | How is its activity regulated to control the synthesis of different core structures? | acs.org |

| MGAT5B | Adds β1,6-linked GlcNAc to the Core M1 structure to generate the Core M2 structure. | Golgi Apparatus | What is the functional significance of the Core M2 structure compared to other glycoforms? | nih.gov |

| POMGNT2 | Adds β1,4-linked GlcNAc to O-mannose to generate the Core M3 structure. | Golgi Apparatus | What proteins are modified with Core M3 and what is its role in processes like α-dystroglycan function? | nih.gov |

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for detecting and quantifying O-Mannopyranosylthreonine in biological samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is widely used due to its high sensitivity for glycopeptide detection. For structural confirmation, tandem MS (MS/MS) with collision-induced dissociation (CID) or electron-transfer dissociation (ETD) can resolve glycosidic and peptide bonds. Nuclear magnetic resonance (NMR) spectroscopy is recommended for stereochemical validation, particularly for synthetic analogs. Ensure raw data includes isotopic patterns and fragmentation spectra for reproducibility .

Q. Which model systems are optimal for studying the biosynthetic pathways of this compound?

- Methodological Answer : Saccharomyces cerevisiae is a well-characterized model for studying glycosylation enzymes like protein-O-mannosyltransferases (PMTs). Mammalian cell lines (e.g., HEK293) with CRISPR/Cas9 knockouts of specific PMTs enable functional studies. Include controls such as glycan-deficient mutants and isotopic labeling (e.g., -mannose) to track biosynthesis kinetics .

Q. How can researchers ensure antibody specificity for detecting this compound-modified proteins in Western blotting?

- Methodological Answer : Validate antibodies using (1) knockout cell lines lacking the target glycosylation enzyme, (2) peptide competition assays with synthetic this compound-conjugated peptides, and (3) orthogonal validation via LC-MS. Report antibody clonality, dilution ratios, and blocking conditions to enhance reproducibility .

Advanced Research Questions

Q. How can mass spectrometry parameters be optimized to improve sensitivity for this compound in low-abundance samples?

- Methodological Answer : Employ nanoLC-MS with ion mobility separation to reduce background noise. Optimize collision energy (CE) using synthetic standards to balance glycan and peptide fragmentation. Use hydrophilic interaction liquid chromatography (HILIC) for glycan enrichment, and apply data-independent acquisition (DIA) for untargeted profiling. Include signal-to-noise ratios and limit-of-detection (LOD) calculations in supplementary data .

Q. What experimental strategies resolve contradictions in reported roles of this compound in protein folding pathways?

- Methodological Answer : Conduct comparative studies using isogenic cell lines with/without PMT knockouts. Combine pulse-chase assays (to monitor folding kinetics) with glycoproteomic profiling. Employ cryo-EM to visualize glycan-protein interactions in folding intermediates. Address discrepancies by standardizing growth conditions and reporting batch-to-batch variability in glycosylation .

Q. Which computational models predict this compound’s interactions with glycosyltransferases, and how are they validated?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields like GLYCAM06 model glycan-enzyme binding dynamics. Validate predictions via alanine scanning mutagenesis of catalytic residues and surface plasmon resonance (SPR) to measure binding affinities. Publish raw simulation trajectories and validation datasets in open-access repositories .

Q. How should statistical methods address heterogeneous glycosylation patterns of this compound across tissues?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or t-SNE) to cluster glycoforms by tissue-specific motifs. Use mixed-effects models to account for biological variability. Pair this with spatial glycomics (MALDI imaging) to map localization. Report confidence intervals and effect sizes to distinguish technical noise from biological variation .

Methodological Guidelines

- Data Reporting : Follow NIH preclinical guidelines () for experimental replication, including raw spectra, instrument settings, and statistical codes.

- Question Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with gaps in glycobiology ( ).

- Conflict Resolution : Address contradictory data through multi-omics integration and transparent reporting of null results ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.